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Compound of Interest

Compound Name: 2,4,5-Trifluorophenylacetic acid

Cat. No.: B042848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically

active compounds. While specific, publicly available experimental spectra for 2,4,5-
Trifluorophenylacetic acid are not readily found, this document outlines the expected

spectroscopic characteristics based on the known properties of its functional groups and

related chemical structures. It also details generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2,4,5-
Trifluorophenylacetic acid based on established principles of spectroscopy and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals: one

for the methylene (-CH₂-) protons and another for the two aromatic protons. The carboxylic acid

proton is often a broad singlet and may exchange with deuterium-containing solvents.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Broad Singlet 1H -COOH

~7.0-7.5 Multiplet 2H Ar-H

~3.7 Singlet 2H -CH₂-COOH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon

atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield

signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine.

Chemical Shift (δ) ppm Assignment

~170-175 C=O

~140-160 (multiplets) C-F

~115-130 (multiplets) Ar-C

~100-110 (multiplet) Ar-CH

~35-40 -CH₂-

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR is a powerful tool for characterizing fluorinated

compounds. Three distinct signals are expected for the three fluorine atoms on the aromatic

ring, each showing coupling to the other fluorine atoms and to the aromatic protons.

Chemical Shift (δ) ppm Multiplicity Assignment

-115 to -125 Multiplet F at C-2

-135 to -145 Multiplet F at C-4

-150 to -160 Multiplet F at C-5

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid

group, a strong carbonyl (C=O) stretch, and absorptions corresponding to the C-F bonds and

the aromatic ring.

Frequency (cm⁻¹) Intensity Functional Group

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

1700-1730 Strong C=O stretch (Carboxylic acid)

1500-1600 Medium C=C stretch (Aromatic ring)

1100-1300 Strong C-F stretch

Mass Spectrometry (MS)
The mass spectrum, typically acquired using electron ionization (EI), would be expected to

show the molecular ion peak and characteristic fragmentation patterns for a phenylacetic acid

derivative.

m/z (Mass-to-Charge Ratio) Proposed Fragment

190 [M]⁺ (Molecular Ion)

145 [M - COOH]⁺

125 [M - CH₂COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
A sample of 2,4,5-Trifluorophenylacetic acid (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient

number of scans are accumulated to obtain a good signal-to-noise ratio.
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FT-IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A

small amount of the solid is placed directly on the ATR crystal, and pressure is applied to

ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin, transparent disk.

Mass Spectrometry
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is

introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct

infusion. For GC-MS, the sample is vaporized and separated on a capillary column before

entering the ion source. Electron ionization is a common method for generating the mass

spectrum.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4,5-Trifluorophenylacetic acid.
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A generalized workflow for spectroscopic analysis.
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Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of 2,4,5-Trifluorophenylacetic acid.
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Complementary information from different spectroscopic methods.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trifluorophenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042848#spectroscopic-data-of-2-4-5-
trifluorophenylacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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